

A Technical Guide to the Spectral Data of 3-Nitrophenylacetonitrile

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Compound of Interest

Compound Name: 3-Nitrophenylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-Nitrophenylacetonitrile** (CAS No. 621-50-1), a key building block in organic synthesis. The document presents quantitative spectral data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow. This information is intended to support researchers in the identification, characterization, and utilization of this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for **3-Nitrophenylacetonitrile**.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.35	s	H-2
8.28	d	H-4
7.78	d	H-6
7.65	t	H-5
4.01	s	-CH ₂ -

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
148.5	C-3
135.2	C-6
133.4	C-1
130.3	C-5
125.1	C-4
124.8	C-2
116.5	-CN
23.6	-CH ₂ -

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity/Description	Functional Group Assignment
3100	Medium	Aromatic C-H Stretch
2930	Medium	Aliphatic C-H Stretch
2255	Strong	C≡N Stretch (Nitrile)
1530	Strong, Sharp	Asymmetric NO ₂ Stretch
1350	Strong, Sharp	Symmetric NO ₂ Stretch
810, 740	Strong	C-H Bending (m-disubstituted benzene)

Technique: KBr Pellet

Table 4: Mass Spectrometry (GC-MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
162	Moderate	[M] ⁺ (Molecular Ion)
116	High	[M - NO ₂] ⁺
89	High	[C ₇ H ₅] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation: Approximately 10-20 mg of **3-Nitrophenylacetonitrile** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.

1.2. ¹H NMR Spectroscopy Protocol: Proton NMR spectra were recorded on a 400 MHz spectrometer. The acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 second, and a total of 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz to improve the signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

1.3. ¹³C NMR Spectroscopy Protocol: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with complete proton decoupling. A spectral width of 240 ppm and a relaxation delay of 2.0 seconds were used. A total of 1024 scans were accumulated to achieve an adequate signal-to-noise ratio. The FID was processed with a line broadening of 1.0 Hz. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.1. Sample Preparation (KBr Pellet Method): A small amount of **3-Nitrophenylacetonitrile** (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The homogenous mixture was then compressed in a pellet die under high pressure (8-10 tons) for several minutes to form a transparent pellet.

2.2. FT-IR Spectroscopy Protocol: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum. A total of 32 scans were co-added at a resolution of 4 cm^{-1} to improve the spectral quality.

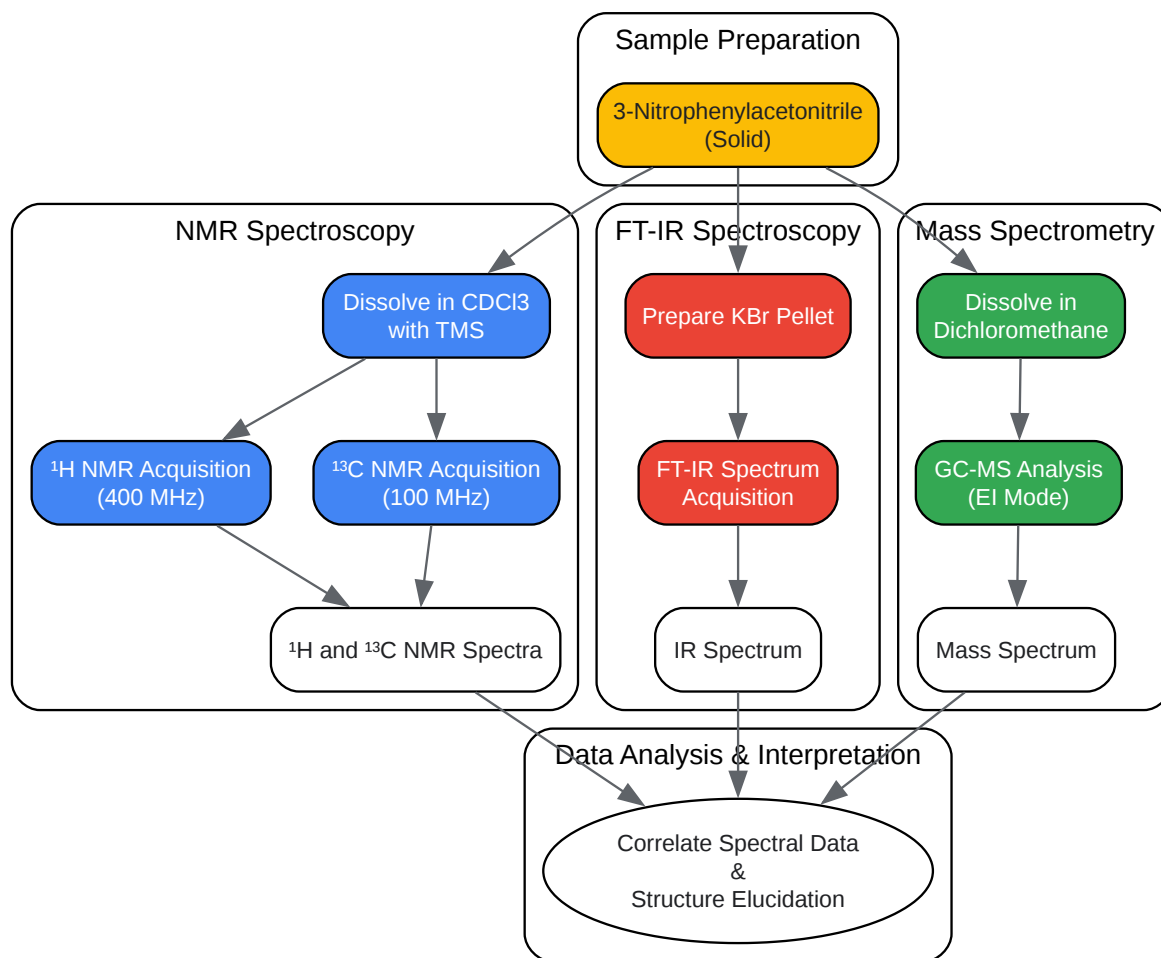
Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Sample Preparation: A dilute solution of **3-Nitrophenylacetonitrile** was prepared by dissolving 1 mg of the compound in 1 mL of dichloromethane.

3.2. GC-MS Protocol: The analysis was performed on a GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm). The injector temperature was set to 250°C, and 1 μL of the sample solution was injected in splitless mode. The oven temperature was initially held at 80°C for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **3-Nitrophenylacetonitrile**.



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Caption: Workflow for the spectral characterization of **3-Nitrophenylacetonitrile**.

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